Cas no 948306-28-3 (Thiazolo[5,4-b]pyridin-6-amine)

Thiazolo[5,4-b]pyridin-6-amine is a heterocyclic compound featuring a fused thiazole and pyridine core with an amine functional group at the 6-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its rigid bicyclic framework enhances binding affinity in pharmaceutical applications, particularly in kinase inhibitors and antimicrobial agents. The amine group offers versatility for further derivatization, enabling the synthesis of diverse analogs. High purity and stability under standard conditions ensure reliable performance in research and industrial applications. Its well-defined reactivity profile facilitates controlled modifications, supporting its use in targeted drug discovery and functional material development.
Thiazolo[5,4-b]pyridin-6-amine structure
948306-28-3 structure
Product Name:Thiazolo[5,4-b]pyridin-6-amine
CAS No:948306-28-3
MF:C6H5N3S
MW:151.188998937607
CID:1001303
PubChem ID:53439226
Update Time:2025-05-27

Thiazolo[5,4-b]pyridin-6-amine Chemical and Physical Properties

Names and Identifiers

    • Thiazolo[5,4-b]pyridin-6-amine
    • [1,3]thiazolo[5,4-b]pyridin-6-amine
    • 6-Aminothiazolo[5,4-b]pyridine
    • XZXNGMQCDZNJPU-UHFFFAOYSA-N
    • SCHEMBL1053825
    • DTXSID40701807
    • EN300-6456674
    • 6-amino-thiazolo[5,4-b]pyridine
    • FT-0756842
    • 948306-28-3
    • DA-40210
    • Inchi: 1S/C6H5N3S/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,7H2
    • InChI Key: XZXNGMQCDZNJPU-UHFFFAOYSA-N
    • SMILES: S1C=NC2=CC(=CN=C12)N

Computed Properties

  • Exact Mass: 151.02041835g/mol
  • Monoisotopic Mass: 151.02041835g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 80Ų

Thiazolo[5,4-b]pyridin-6-amine Pricemore >>

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Thiazolo[5,4-b]pyridin-6-amine
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Thiazolo[5,4-b]pyridin-6-amine Related Literature

Additional information on Thiazolo[5,4-b]pyridin-6-amine

Recent Advances in Thiazolo[5,4-b]pyridin-6-amine (CAS: 948306-28-3) Research: A Comprehensive Review

Thiazolo[5,4-b]pyridin-6-amine (CAS: 948306-28-3) has emerged as a promising scaffold in medicinal chemistry due to its unique structural features and broad pharmacological potential. Recent studies have focused on exploring its applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. This review synthesizes the latest findings on this compound, highlighting its synthetic routes, biological activities, and therapeutic prospects.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Thiazolo[5,4-b]pyridin-6-amine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs). The research team employed structure-activity relationship (SAR) analysis to optimize the scaffold, resulting in compounds with improved potency (IC50 values in the nanomolar range) and selectivity profiles. Molecular docking studies revealed key interactions with the ATP-binding pocket of CDK2, providing a structural basis for further optimization.

In the antimicrobial field, researchers have reported novel Thiazolo[5,4-b]pyridin-6-amine analogs with significant activity against drug-resistant bacterial strains. A Nature Communications publication (2024) described derivatives showing potent inhibition of DNA gyrase in methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to current frontline antibiotics. The study also demonstrated low cytotoxicity in mammalian cell lines, suggesting a favorable safety profile.

The synthetic accessibility of Thiazolo[5,4-b]pyridin-6-amine has been improved through recent methodological advances. A 2024 Organic Letters report detailed a novel one-pot synthesis strategy using 948306-28-3 as a key intermediate, achieving higher yields (up to 85%) and better regioselectivity compared to traditional routes. This development is particularly significant for scaling up production for preclinical studies.

Pharmacokinetic studies of Thiazolo[5,4-b]pyridin-6-amine derivatives have shown promising results. Research published in European Journal of Pharmaceutical Sciences (2023) reported improved metabolic stability and oral bioavailability in lead compounds, addressing previous challenges with rapid hepatic clearance. The incorporation of strategic substituents at the 2-position of the thiazole ring was found to significantly enhance plasma half-life without compromising target engagement.

Looking forward, the versatility of the Thiazolo[5,4-b]pyridin-6-amine scaffold continues to attract research interest. Current investigations are exploring its potential in neurodegenerative diseases, with preliminary data showing neuroprotective effects in cellular models of Parkinson's disease. The compound's ability to modulate protein-protein interactions makes it particularly valuable for targeting traditionally "undruggable" biological pathways.

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